molecular formula C24H29N3O4S B11009756 N-[4-(cyclohexylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(cyclohexylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009756
M. Wt: 455.6 g/mol
InChI Key: VHRSUXJGVDTXDQ-UHFFFAOYSA-N
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Description

N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine to form N-(4-sulfamoylphenyl)cyclohexylamine.

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring.

    Coupling reactions: The final step involves coupling the sulfonamide and pyrrolidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-2-methoxybenzamide
  • N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-{4-[(Cyclohexylamino)sulfonyl]phenyl}-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H29N3O4S/c1-17-7-5-6-10-22(17)27-16-18(15-23(27)28)24(29)25-19-11-13-21(14-12-19)32(30,31)26-20-8-3-2-4-9-20/h5-7,10-14,18,20,26H,2-4,8-9,15-16H2,1H3,(H,25,29)

InChI Key

VHRSUXJGVDTXDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4CCCCC4

Origin of Product

United States

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